Cinnamyl Chloride: A Comprehensive Technical Guide
Cinnamyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl chloride, (3-chloro-1-phenyl-1-propene), is a versatile organic compound widely utilized as a chemical intermediate in the synthesis of pharmaceuticals, fragrances, and fine chemicals.[1] Its reactivity, characterized by the presence of an allylic chloride functional group, makes it a valuable precursor for a variety of organic transformations. This technical guide provides an in-depth overview of the core physical and chemical properties of cinnamyl chloride, detailed experimental protocols for property determination, and a discussion of its chemical reactivity and stability. All quantitative data is presented in structured tables for clarity, and key chemical pathways and experimental workflows are visualized using DOT language diagrams.
Physical and Chemical Properties
Cinnamyl chloride is a colorless to yellow-brown liquid at room temperature with a pungent, irritating odor.[2][3][4] It is a combustible material and is known to be a lachrymator, causing irritation to the eyes, skin, and respiratory system.[1][3][5][6]
Quantitative Data Summary
The physical and chemical properties of cinnamyl chloride have been compiled from various sources and are summarized in the table below. Discrepancies in reported values, particularly for melting and boiling points, may arise from different experimental conditions (e.g., pressure) or the presence of different isomers (cis vs. trans).
| Property | Value |
| Molecular Formula | C₉H₉Cl[5][7][8] |
| Molecular Weight | 152.62 g/mol [5][7][8][9][10] |
| CAS Number | 2687-12-9 (for the mixture or trans-isomer)[5][9][10] |
| Appearance | Colorless to light yellow or yellow-brown liquid[4][5][11] |
| Melting Point | -19 °C[5][6][10]; 7 °C[2][12]; 8 °C[12] |
| Boiling Point | 108 °C at 12 mmHg[5][6][10][11]; 120-126 °C at 15 mmHg[2][12]; 51-53 °C at 0.1 torr[4][9] |
| Density | 1.096 g/mL at 25 °C[5][6][10]; 1.100 g/cm³ at 20 °C[4][9] |
| Refractive Index (n²⁰/D) | 1.584[5][6][10] |
| Water Solubility | 0.2 g/L at 20 °C (practically insoluble)[1][5][6][11] |
| Solubility | Soluble in common organic solvents like ethanol, ether, and chloroform.[3][4] |
| Vapor Pressure | 2 Pa at 20 °C[5][6]; 0.0614 mmHg at 25°C[2] |
| Flash Point | 79 °C (174.2 °F)[1][2][11][12] |
Chemical Reactivity and Stability
Stability
Cinnamyl chloride is stable under normal storage conditions, typically in a cool, dry, and well-ventilated area away from heat and direct sunlight.[3] It is sensitive to moisture and should be stored under an inert atmosphere.[12] The compound is incompatible with strong oxidizing agents, bases, amines, and finely powdered metals.[1] Upon heating, it can form explosive mixtures with air, and thermal decomposition may release irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][13]
Reactivity and Nucleophilic Substitution
The primary reactivity of cinnamyl chloride stems from its nature as an allylic halide. The chlorine atom is a good leaving group, and the adjacent carbon-carbon double bond stabilizes the resulting carbocation intermediate through resonance. This structure makes cinnamyl chloride highly susceptible to nucleophilic substitution (Sₙ) reactions.
These reactions can proceed through two main competing mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular).[14][15]
-
Sₙ1 Mechanism: Involves a two-step process where the leaving group departs first to form a resonance-stabilized allylic carbocation. This intermediate is then attacked by the nucleophile. This pathway is favored in polar protic solvents.
-
Sₙ2 Mechanism: A one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism results in an inversion of stereochemistry.[15]
Cinnamyl chloride's ability to undergo these reactions makes it a key starting material. For instance, it reacts with aryl and alkenylgold(I) phosphanes in the presence of a palladium catalyst to yield α-substitution products.[7]
Caption: Generalized Sₙ1 and Sₙ2 reaction pathways for cinnamyl chloride.
Experimental Protocols
Accurate determination of physical properties is critical for the safe handling, application, and quality control of chemical substances. Below are generalized, detailed methodologies for key experiments.
Synthesis of Cinnamyl Chloride from Cinnamyl Alcohol
While various methods exist, a common laboratory synthesis involves the chlorination of cinnamyl alcohol using a chlorinating agent like thionyl chloride (SOCl₂).
Protocol:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas trap (e.g., a drying tube or a bubbler leading to a basic solution to neutralize evolved HCl and SO₂ gas). The entire apparatus must be dry.
-
Reagents: In a fume hood, charge the flask with cinnamyl alcohol dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reaction: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur, accompanied by gas evolution.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If necessary, gently heat the mixture to reflux for a specified period to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture. Carefully and slowly pour the mixture over crushed ice to quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying & Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cinnamyl chloride.
-
Purification: The crude product can be further purified by vacuum distillation.
Determination of Boiling Point (Micro-Capillary Method)
This method is suitable for small quantities of liquid.
Protocol:
-
Sample Preparation: Add 2-3 mL of the cinnamyl chloride sample into a small test tube.
-
Capillary Setup: Take a capillary tube (sealed at one end) and place it into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube or a beaker containing paraffin (B1166041) oil) ensuring the rubber band is above the oil level.[16]
-
Observation: Heat the bath gently and stir to ensure uniform temperature distribution.[8] Observe the capillary tube. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary.
-
Measurement: Note the temperature at which a rapid and continuous stream of bubbles emerges.[11][16] Then, turn off the heat and allow the apparatus to cool slowly.
-
Final Reading: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[16] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
Caption: Step-by-step experimental workflow for determining boiling point.
Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation and purity confirmation.
-
¹H NMR: The proton NMR spectrum of cinnamyl chloride typically shows characteristic signals for the aromatic protons (in the range of 7.0-7.6 ppm), the vinylic protons (6.3-6.6 ppm), and the methylene (B1212753) protons (CH₂Cl) adjacent to the chlorine (around 4.2 ppm).[17]
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring and double bond, C=C stretching of the aromatic ring and the alkene, and the C-Cl stretching frequency.
Safety and Handling
Cinnamyl chloride is a hazardous substance that must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[1][12] It is also harmful if swallowed and fatal if inhaled.[1][12][18] It is a known lachrymator and may cause allergic skin reactions.[1][3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[1][3] Recommended storage temperature is often between 2-8°C.[5][6][10]
-
Spills: In case of a spill, eliminate all ignition sources. Absorb the spill with dry earth, sand, or other non-combustible material and transfer it to a sealed container for disposal.[4]
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 3. Cinnamyl chloride | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cinnamyl chloride(2687-12-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. phillysim.org [phillysim.org]
- 7. Cinnamyl chloride | 2687-12-9 [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Cinnamyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. Cinnamyl chloride(21087-29-6) 1H NMR spectrum [chemicalbook.com]
- 18. echemi.com [echemi.com]
